4,4,4-Trifluoro-3-(1-methyl-1h-pyrazol-4-yl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a chemical compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid typically involves the reaction of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione with appropriate reagents under controlled conditions. One method involves the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and NaOH in a methanol solution . The molar ratio of reagents is typically 1:3:3. Upon recrystallization in wet 1,4-dioxane, an intermediate hydrated complex forms a stable crystalline solvate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid has several scientific research applications:
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways The trifluoromethyl group and pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar in structure but with a different aromatic substituent.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9F3N2O2 |
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Molecular Weight |
222.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(1-methylpyrazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-4-5(3-12-13)6(2-7(14)15)8(9,10)11/h3-4,6H,2H2,1H3,(H,14,15) |
InChI Key |
IXRZINNRLCTETM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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